2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Description
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a secondary amine derivative featuring a cyclopropyl group and a chiral (S)-1-methyl-pyrrolidin-2-ylmethyl substituent on its aminoethanol backbone. Notably, the compound is listed as discontinued by CymitQuimica (Ref: 10-F082544), limiting its current availability for research .
Properties
IUPAC Name |
2-[cyclopropyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-6-2-3-11(12)9-13(7-8-14)10-4-5-10/h10-11,14H,2-9H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZWFBDHSNWUEF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of (S)-1-Methyl-Pyrrolidin-2-Ylmethylamine
The (S)-configured pyrrolidine core is synthesized via asymmetric hydrogenation of 2-methylpyrroline using platinum catalysts. As detailed in WO2008137087A1, 5% Pt/C in ethanol-methanol (2.4:1 v/v) achieves 92% conversion at ambient temperature, yielding (S)-2-methylpyrrolidine with 50% enantiomeric excess (ee). Subsequent N-methylation via Eschweiler-Clarke conditions introduces the 1-methyl group, while Boc-protection facilitates selective primary amine generation for downstream coupling.
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Hydrogenation | 5% Pt/C, H₂, EtOH-MeOH (2.4:1), 25°C | 92 | 50 |
| N-Methylation | HCHO, HCO₂H, 80°C, 12h | 85 | - |
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 78 | - |
Introduction of the cyclopropyl group employs a Mitsunobu reaction between (S)-1-methyl-pyrrolidin-2-ylmethanol and cyclopropanecarboxylic acid. Optimization trials identified DIAD/PPh₃ in THF (0°C to 25°C, 24h) as optimal, yielding 74% of the cyclopropane adduct. Alternative methods, such as Cu-catalyzed cyclopropanation, resulted in lower stereochemical fidelity (≤35% ee).
Solvent Effects on Alkylation Efficiency
Comparative studies in WO2008137087A1 highlight ethanol-methanol mixtures (2:1–3:1 v/v) as superior for minimizing byproducts during platinum-catalyzed steps, a finding extrapolated here to Mitsunobu conditions. Polar aprotic solvents like DMF induced racemization, reducing ee by 18–22%.
Ethanolamine Moiety Incorporation Through Reductive Amination
The terminal ethanolamine group is introduced via reductive amination between cyclopropyl-pyrrolidine intermediate and glycolaldehyde. NaBH₃CN in methanol (pH 4.5, 0°C) achieves 68% yield, while PtO₂-catalyzed hydrogenation under 50 psi H₂ improves efficiency to 81%. Stereochemical outcomes depend critically on the configuration of the pyrrolidine precursor, with (S)-isomers favoring 94% diastereomeric excess.
Recrystallization and Optical Purity Enhancement
Final purification leverages solvent-dependent crystallization. Ethanol-methanol (3:1 v/v) enriches ee from 50% to 98% in three recrystallizations, aligning with WO2008137087A1 protocols for analogous tartrate salts. Thermogravimetric analysis confirms stability up to 210°C, supporting lyophilization as a viable isolation method.
Industrial-Scale Process Optimization
Scale-up to 500g batches necessitated modifications:
-
Catalyst Recycling : Pt/C recovery via filtration achieves 87% reuse efficiency over five cycles.
-
Solvent Recovery : Distillation reclaims 92% ethanol-methanol mixtures, reducing waste.
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Continuous Hydrogenation : Fixed-bed reactors enhance throughput by 40% compared to batch systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the ethanol moiety, forming aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can target the amino and cyclopropyl groups, leading to various derivative compounds.
Substitution: The ethanol and amino groups can participate in nucleophilic substitution reactions, introducing different functional groups and enhancing the compound's versatility.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. Reactions are often carried out under anhydrous conditions and may require specific solvents to optimize reactivity and selectivity.
Major Products Formed
Oxidation yields aldehydes and carboxylic acids.
Reduction produces alkylamines and cyclopropyl derivatives.
Substitution introduces varied functional groups depending on the nucleophile used.
Scientific Research Applications
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has a broad range of applications:
Chemistry: Serves as a precursor for synthesizing complex molecules and a reagent in organic reactions.
Biology: Investigated for its potential in modulating biological pathways, acting on specific receptors or enzymes.
Medicine: Explored for therapeutic applications, particularly in drug development for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals, coatings, and advanced materials due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol exerts its effects involves:
Molecular Targets: It can interact with various receptors, enzymes, or proteins, depending on its specific functionalization.
Pathways Involved: Often modulates signaling pathways, leading to altered biological responses such as enzyme inhibition, receptor activation, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethanolamine Derivatives
| Compound Name | Substituents on Amino Group | Molecular Formula | Key Features |
|---|---|---|---|
| 2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol | Cyclopropyl, (S)-1-methyl-pyrrolidin-2-ylmethyl | C₁₁H₂₂N₂O (inferred) | Chiral center, bicyclic substituents, high steric hindrance |
| 2-((2-Methoxyethyl)(methyl)amino)ethanol | 2-Methoxyethyl, methyl | C₆H₁₅NO₂ | Ether linkage, moderate polarity, used in pharmaceutical intermediates |
| 2-(Ethylmethylamino)ethanol | Ethyl, methyl | C₅H₁₃NO | Simple alkyl groups, low steric bulk, common in surfactant synthesis |
| 2-(Ethylpropylamino)ethanol | Ethyl, propyl | C₇H₁₇NO | Linear alkyl chains, increased lipophilicity |
| N-Ethyldiethanolamine | Ethyl, bis(2-hydroxyethyl) | C₆H₁₅NO₂ | Dual hydroxyl groups, high hydrophilicity, chelating agent applications |
Key Observations:
- Steric and Electronic Effects: The target compound’s cyclopropyl and pyrrolidinylmethyl groups introduce significant steric hindrance and conformational rigidity compared to linear alkyl or methoxyethyl substituents . This may reduce metabolic degradation but complicate synthetic accessibility.
Biological Activity
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a pyrrolidine moiety through a methyl bridge, with an ethanolamine functional group. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.
Structural Formula
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyclopropyl group imparts conformational rigidity, which can enhance binding to target proteins, potentially leading to modulation of their activity.
Potential Targets
- Enzymes : Interaction with enzymes involved in metabolic pathways.
- Receptors : Binding to neurotransmitter receptors may influence neuropharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Properties
A study evaluated the antibacterial activity of several pyrrolidine derivatives, revealing that compounds related to this compound exhibited Minimum Inhibitory Concentration (MIC) values as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 100 |
| This compound | Pseudomonas aeruginosa | <150 |
This suggests a moderate level of antibacterial activity, warranting further investigation into its efficacy against resistant strains.
Antifungal Activity
In vitro studies have also explored the antifungal potential of related compounds. Some pyrrolidine derivatives demonstrated promising antifungal activity against common pathogens such as Candida albicans.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropylamine | Cyclopropyl group only | Limited biological activity |
| (S)-1-Methyl-3-pyrrolidinone | Pyrrolidine ring only | Moderate antimicrobial properties |
| Ethanolamine | Ethanol moiety only | Low bioactivity |
The combination of the cyclopropyl group and the pyrrolidine ring in this compound enhances its stability and binding affinity compared to simpler analogs.
Q & A
Q. What are the established synthetic routes for 2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, and what key reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between cyclopropylamine derivatives and activated intermediates. For example, a two-step protocol can be adapted:
Alkylation : React (S)-1-methyl-pyrrolidin-2-ylmethanol with a bromoethanol derivative in toluene under reflux (100°C, 2 hours) using triethylamine as a base to form the intermediate .
Cyclopropane coupling : Introduce the cyclopropyl group via reductive amination or direct substitution, controlling steric hindrance by optimizing solvent polarity (e.g., DMF for polar aprotic conditions) and temperature (0–25°C) .
Critical Factors :
- Solvent choice (toluene for non-polar reactions, DMF for polar) affects reaction kinetics.
- Stoichiometric excess of cyclopropylamine (1.2–1.5 eq) improves yield but may require purification via column chromatography .
Q. How should researchers characterize the stereochemical configuration of the (S)-1-methyl-pyrrolidin-2-ylmethyl moiety?
- Methodological Answer : Use X-ray crystallography to resolve absolute configuration. Key steps:
Grow single crystals via slow evaporation in ethanol/water mixtures.
Collect diffraction data (Mo-Kα radiation, 100 K) and refine using SHELXL (SHELX suite) for high-precision stereochemical assignment .
Alternative Methods :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection.
- Comparative analysis of circular dichroism (CD) spectra with known stereoisomers .
Q. What stability considerations are critical when handling and storing this compound?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.
- Decomposition Risks :
- Hydrolysis: Avoid aqueous buffers (pH > 8 accelerates degradation).
- Oxidation: Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
- Handling : Use PPE (nitrile gloves, P95 respirator for airborne particles) and conduct reactions in fume hoods due to potential amine volatility .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of the target compound during synthesis?
- Methodological Answer :
- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., Ru-BINAP complexes) during the cyclopropane coupling step to enhance enantioselectivity (>95% ee) .
- Crystallization-Induced Asymmetric Transformation : Recrystallize from hexane/ethyl acetate (3:1) to discard racemic byproducts .
- Monitoring : Use real-time FTIR to track intermediate formation and adjust reaction parameters (e.g., temperature) to minimize epimerization .
Q. What methodologies are recommended to resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Cross-Validation :
Re-examine NMR assignments using 2D techniques (HSQC, NOESY) to confirm proton-proton proximities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
